benzyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Benzyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C23H17ClN2O2 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.0978555 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optical and Electronic Material Applications
A study by Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, highlighting their potential as optical limiting materials for nonlinear optical (NLO) applications. The compounds exhibited significant optical nonlinearity, suggesting their utility in developing advanced optical devices (Chandrakantha et al., 2013).
Medicinal Chemistry Applications
In medicinal chemistry, Hawaiz and Samad (2012) synthesized a series of azo-pyrazoline derivatives with potential biological activity. Their research focused on the synthesis and spectroscopic characterization of these compounds, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents (Hawaiz & Samad, 2012).
Synthetic Chemistry and Material Science Applications
Another domain of application is in the synthesis of complex organic molecules and materials science. Swanson et al. (2003) reported on the synthesis of fluorescent dyes with potential applications in organic light-emitting diode (OLED) displays. These compounds, through strategic substitution, exhibit improved photoluminescent efficiency and photooxidative stability, making them suitable for color-conversion applications in OLED technology (Swanson et al., 2003).
Antioxidant and Anti-inflammatory Applications
Sudha, Subbaiah, and Mahalakshmi (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. Some compounds exhibited potent activity, suggesting their potential in developing treatments for conditions associated with oxidative stress and inflammation (Sudha et al., 2021).
Antimicrobial Applications
Ningaiah et al. (2014) explored the synthesis of novel pyrazole integrated 1,3,4-oxadiazoles, characterizing their antimicrobial activity against a variety of pathogens. Their findings demonstrate the compounds' efficacy as antimicrobial agents, with some showing potent activity, indicating their potential in addressing drug-resistant bacterial infections (Ningaiah et al., 2014).
Properties
IUPAC Name |
benzyl 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c24-19-13-11-18(12-14-19)22-21(15-26(25-22)20-9-5-2-6-10-20)23(27)28-16-17-7-3-1-4-8-17/h1-15H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCVTHNUBUZFKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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